molecular formula C6H12FNO B14037554 (5-Fluoropiperidin-2-yl)methanol

(5-Fluoropiperidin-2-yl)methanol

Cat. No.: B14037554
M. Wt: 133.16 g/mol
InChI Key: QEDGAHFOYCSDRM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(5-Fluoropiperidin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield a fluorinated piperidinone, while substitution reactions can produce various fluorinated piperidine derivatives .

Scientific Research Applications

(5-Fluoropiperidin-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of (5-Fluoropiperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and electrostatic interactions . This can lead to modulation of biological pathways and exertion of pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoropiperidin-2-yl)methanol is unique due to its specific substitution pattern and the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination of functional groups can lead to unique chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(5-fluoropiperidin-2-yl)methanol

InChI

InChI=1S/C6H12FNO/c7-5-1-2-6(4-9)8-3-5/h5-6,8-9H,1-4H2

InChI Key

QEDGAHFOYCSDRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1F)CO

Origin of Product

United States

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